molecular formula C15H14N2O2S B5722050 N-[(2-hydroxyphenyl)carbamothioyl]-2-methylbenzamide

N-[(2-hydroxyphenyl)carbamothioyl]-2-methylbenzamide

Cat. No.: B5722050
M. Wt: 286.4 g/mol
InChI Key: WMJGDGCSLKFKMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2-hydroxyphenyl)carbamothioyl]-2-methylbenzamide is a compound that belongs to the class of thiourea derivatives

Preparation Methods

The synthesis of N-[(2-hydroxyphenyl)carbamothioyl]-2-methylbenzamide typically involves the reaction of 2-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-aminophenol to yield the desired product. The reaction conditions usually involve the use of an organic solvent such as dichloromethane and a base like triethylamine to facilitate the reaction .

Chemical Reactions Analysis

N-[(2-hydroxyphenyl)carbamothioyl]-2-methylbenzamide undergoes various types of chemical reactions, including:

Scientific Research Applications

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.

    Medicine: It has been investigated for its anti-inflammatory and antimicrobial properties.

    Industry: The compound is used as a corrosion inhibitor in various industrial applications.

Mechanism of Action

The mechanism of action of N-[(2-hydroxyphenyl)carbamothioyl]-2-methylbenzamide involves its interaction with specific molecular targets. The compound is known to inhibit the activity of certain enzymes by binding to their active sites. This binding prevents the enzymes from catalyzing their respective reactions, thereby exerting its biological effects. The pathways involved in these interactions are still under investigation, but preliminary studies suggest that the compound may interfere with the signaling pathways related to inflammation and microbial growth.

Comparison with Similar Compounds

N-[(2-hydroxyphenyl)carbamothioyl]-2-methylbenzamide can be compared with other thiourea derivatives such as:

  • N-[(2-hydroxyphenyl)carbamothioyl]-3-methylbenzamide
  • N-[(2-hydroxyphenyl)carbamothioyl]-2,2-dimethylpropanamide

These compounds share similar structural features but differ in their substituents, which can lead to variations in their biological activities and applications.

Properties

IUPAC Name

N-[(2-hydroxyphenyl)carbamothioyl]-2-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2S/c1-10-6-2-3-7-11(10)14(19)17-15(20)16-12-8-4-5-9-13(12)18/h2-9,18H,1H3,(H2,16,17,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMJGDGCSLKFKMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC(=S)NC2=CC=CC=C2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.